molecular formula C10H19NS B123175 (1r)-Octahydro-2h-quinolizin-1-ylmethanethiol CAS No. 156171-03-8

(1r)-Octahydro-2h-quinolizin-1-ylmethanethiol

Cat. No.: B123175
CAS No.: 156171-03-8
M. Wt: 185.33 g/mol
InChI Key: IDJFQEVIICXDDP-RGURZIINSA-N
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Description

(1r)-Octahydro-2h-quinolizin-1-ylmethanethiol is a chemical compound with a unique structure that includes a quinolizine ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1r)-Octahydro-2h-quinolizin-1-ylmethanethiol typically involves the reduction of quinolizine derivatives followed by thiolation. One common method involves the hydrogenation of quinolizine to produce octahydroquinolizine, which is then reacted with a thiolating agent such as methanethiol under basic conditions to yield the desired compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would likely include optimization of reaction conditions to maximize yield and purity, as well as the use of continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(1r)-Octahydro-2h-quinolizin-1-ylmethanethiol can undergo various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

    Reduction: The compound can be reduced further to modify the quinolizine ring or the thiol group.

    Substitution: The thiol group can participate in nucleophilic substitution reactions, replacing other functional groups in organic molecules.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and sodium periodate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophilic substitution reactions may involve reagents like alkyl halides or acyl chlorides.

Major Products Formed

    Oxidation: Disulfides or sulfonic acids.

    Reduction: Modified quinolizine derivatives.

    Substitution: Various substituted quinolizine derivatives depending on the nucleophile used.

Scientific Research Applications

(1r)-Octahydro-2h-quinolizin-1-ylmethanethiol has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (1r)-Octahydro-2h-quinolizin-1-ylmethanethiol involves its interaction with specific molecular targets. The thiol group can form covalent bonds with proteins and enzymes, potentially inhibiting their activity. This interaction can affect various biochemical pathways, leading to the compound’s observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    Octahydroquinolizine: Lacks the thiol group but shares the quinolizine ring structure.

    Quinolizine derivatives: Various derivatives with different functional groups attached to the quinolizine ring.

Uniqueness

(1r)-Octahydro-2h-quinolizin-1-ylmethanethiol is unique due to the presence of the thiol group, which imparts distinct chemical reactivity and biological activity compared to other quinolizine derivatives. This makes it a valuable compound for research and potential therapeutic applications.

Properties

IUPAC Name

[(1R)-2,3,4,6,7,8,9,9a-octahydro-1H-quinolizin-1-yl]methanethiol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19NS/c12-8-9-4-3-7-11-6-2-1-5-10(9)11/h9-10,12H,1-8H2/t9-,10?/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDJFQEVIICXDDP-RGURZIINSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN2CCCC(C2C1)CS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCN2CCC[C@H](C2C1)CS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19NS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80935381
Record name (Octahydro-2H-quinolizin-1-yl)methanethiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80935381
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

185.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

156171-03-8
Record name Thiolupinine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0156171038
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (Octahydro-2H-quinolizin-1-yl)methanethiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80935381
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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